molecular formula C15H25N3O B2368870 3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine CAS No. 2200498-52-6

3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine

Cat. No.: B2368870
CAS No.: 2200498-52-6
M. Wt: 263.385
InChI Key: ODXFZGWJSPLQNV-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine (CAS 2200498-52-6) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H25N3O and a molecular weight of 263.38 g/mol, this molecule is characterized by the presence of a pyridazine ring, a heterocycle known for its unique physicochemical properties . The pyridazine ring contributes a high dipole moment that can facilitate π-π stacking interactions and provides robust, dual hydrogen-bonding capacity, which are critical factors in drug-target molecular recognition . Furthermore, the incorporation of a pyridazine ring can favorably influence a compound's profile by reducing lipophilicity and potentially mitigating undesirable interactions, such as with the cardiac hERG potassium channel . The specific molecular architecture of this compound, which links a tert-butyl-pyridazine moiety to a N-methylpiperidine group via a flexible ether chain, makes it a valuable intermediate or scaffold for the design and synthesis of novel bioactive molecules. Its calculated topological polar surface area (TPSA) of 38.2 Ų and an XLogP3 value of 2.6 suggest properties within a range relevant for pharmaceutical probes . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the development of potential enzyme inhibitors or receptor modulators. Please Note: This product is intended for research purposes only and is not designed for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

3-tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-15(2,3)13-7-8-14(17-16-13)19-11-12-6-5-9-18(4)10-12/h7-8,12H,5-6,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXFZGWJSPLQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine typically involves the reaction of tert-butyl-substituted pyridazine with a piperidine derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts like Pd/C.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction typically results in the fully reduced form of the compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine is C15H25N3O, with a molecular weight of 263.385 g/mol. The compound features a tert-butyl group and a methoxy group linked to a piperidine moiety, which contributes to its unique reactivity and potential biological activity.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form hydroxylated or ketone derivatives.
  • Reduction : Reduction reactions can be performed using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).
  • Substitution : Nucleophilic substitution reactions can occur at the piperidine moiety under basic conditions.

These reactions are crucial for developing new compounds with desired properties.

Biology

The biological activity of this compound has been investigated for its potential therapeutic applications. It is believed to interact with specific biomolecules, leading to various biological effects. Key areas of research include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential against various diseases. Its unique structure allows it to interact with biological targets effectively. Research focuses on:

  • Anticancer Activity : Studies are underway to evaluate its efficacy against different cancer cell lines.

Industry

The compound has potential applications in the development of new materials and chemical processes. Its properties may facilitate the creation of advanced materials used in pharmaceuticals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Variations

Target Compound :
  • Core : Pyridazine (positions 3 and 6 substituted).
  • Substituents :
    • Position 3: Tert-butyl (steric bulk, lipophilicity).
    • Position 6: Methoxy group connected to 1-methylpiperidin-3-yl (hydrogen bonding, basicity).
Comparisons :

7-tert-Butyl-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine ()

  • Core : Triazolo[4,3-b]pyridazine (fused triazole-pyridazine system).
  • Substituents :
  • Fluorophenyl at position 3 (electron-withdrawing, hydrophobic).
  • Ethyl-triazole-methoxy at position 6 (additional nitrogen atoms for hydrogen bonding). The fluorophenyl group enhances hydrophobicity compared to the methylpiperidine in the target compound .

3-Tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine ()

  • Core : Pyridazine (same as target).
  • Substituents :
  • Position 6: Difluorocyclobutyl-methoxy (strain from cyclobutyl, fluorines for electronegativity).

3-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine ()

  • Core : Pyridazine (same).
  • Substituents :
  • Position 3: Methoxy (smaller than tert-butyl, less steric hindrance).
  • Position 6: Piperazinyl with 3-methylphenyl (basic piperazine for solubility, aromatic phenyl for π-π interactions). The piperazine moiety enhances water solubility compared to methylpiperidine .

BK80054: 3-tert-butyl-6-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine ()

  • Core : Pyridazine (same).
  • Substituents :
  • Position 6: Pyridinylmethyl-piperidine-methoxy (additional pyridine ring for π-π interactions).

Physicochemical and Functional Implications

Property Target Compound Compound Compound Compound
Molecular Weight ~307.4 g/mol (estimated) Higher (triazole fusion adds mass) ~310 g/mol (fluorine adds mass) ~326.4 g/mol (piperazine adds mass)
LogP (Lipophilicity) Moderate (tert-butyl and piperidine) High (fluorophenyl, triazole) Moderate (fluorocyclobutyl) Lower (piperazine increases polarity)
Hydrogen Bonding Piperidine N-H potential High (triazole N, fluorophenyl F) Limited (methoxy and fluorine) High (piperazine N-H)
Applications Potential kinase inhibition (hypothetical) Likely bioactive (triazole motifs) Metabolic stability (fluorine) CNS targeting (piperazine)

Biological Activity

3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Pyridazinyl Group : This is achieved through the reaction of hydrazine derivatives with diketones.
  • Attachment of the Piperidinyl Group : Nucleophilic substitution reactions are employed, utilizing piperidine and suitable leaving groups.
  • Linking the Methoxy Group : This is accomplished via coupling reactions such as Suzuki or Heck coupling, often facilitated by palladium catalysts.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that this compound may exhibit significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by enhancing caspase activity, which is crucial for programmed cell death .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)10Induction of apoptosis via caspase activation
HepG2 (Liver)15Cell cycle arrest and apoptosis
A549 (Lung)12Microtubule destabilization

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. These targets may include:

  • Enzymes : Inhibition or modulation of enzymatic activity leading to altered metabolic pathways.
  • Receptors : Binding to cellular receptors that trigger signaling cascades associated with cell survival and proliferation.
  • Ion Channels : Modulation of ion channel activity affecting cellular excitability and signaling .

Comparative Studies

Comparative analyses with structurally similar compounds have been conducted to elucidate the unique properties of this compound. For instance, compounds containing pyridazine moieties have shown varying degrees of biological activity depending on their substituents and structural configurations.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
4-(Piperidin-4-yl)methoxy-pyridazineModerate cytotoxicityLacks tert-butyl group
tert-butyl 4-(6-amino-pyridazin-3-yl)piperazineHigh anti-inflammatoryContains amino group
3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)piperidin]}Significant anticancerUnique substitution pattern

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical settings. For example, a study demonstrated that treatment with this compound resulted in a marked reduction in tumor size in xenograft models, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions involving the pyridazine core and methoxy/piperidinyl substituents .
  • Temperature : Reactions involving tert-butyl groups often require elevated temperatures (80–120°C) to overcome steric hindrance .
  • Catalysts : Acid/base catalysts (e.g., NaH, K₂CO₃) are critical for deprotonation in coupling reactions .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to ensure high yield (>70%) and purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at C3, methoxy-piperidinyl at C6) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolve steric effects of the tert-butyl group and piperidinyl conformation .

Q. What are the recommended methods for assessing solubility and stability in preclinical studies?

  • Methodological Answer :

  • Solubility : Use the shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). The tert-butyl group may reduce aqueous solubility, necessitating co-solvents .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation of the methoxy group may require antioxidant additives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Control experiments : Verify assay conditions (e.g., cell line viability, solvent effects). For example, DMSO concentrations >0.1% may artifactually modulate activity .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., tert-butyl to isopropyl, piperidinyl to morpholinyl) to isolate pharmacophores .
  • Reproducibility : Cross-validate results in independent labs using standardized protocols .

Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to model interactions between the pyridazine core and active-site residues. The methoxy-piperidinyl group may act as a hydrogen bond acceptor .
  • Molecular dynamics (MD) : Simulate conformational flexibility of the tert-butyl group to assess steric compatibility with hydrophobic pockets .
  • QM/MM calculations : Evaluate electronic effects of substituents on binding affinity .

Q. How should researchers design experiments to investigate metabolic pathways of this compound?

  • Methodological Answer :

  • In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactors. Monitor metabolites via LC-MS/MS. The piperidinyl group may undergo N-demethylation or oxidation .
  • Isotope labeling : Synthesize a deuterated analog at the tert-butyl or methoxy group to track metabolic sites .
  • CYP enzyme inhibition assays : Identify cytochrome P450 isoforms involved in metabolism using recombinant enzymes .

Q. What strategies mitigate synthetic challenges posed by steric hindrance from the tert-butyl group?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduce reaction times and improve yields for sterically hindered intermediates .
  • Protecting groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to direct regioselectivity .
  • High-pressure conditions : Enhance reaction rates for sluggish steps involving bulky substituents .

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